tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate is a versatile chemical compound widely used in various scientific research applications. It is known for its unique properties and has found utility in areas such as drug synthesis, organic chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(ethanesulfonyl)phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate is used in various scientific research applications, including:
Drug Synthesis: It serves as a building block in the synthesis of pharmaceuticals.
Organic Chemistry: The compound is used in the development of new organic reactions and methodologies.
Material Science: It is utilized in the creation of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
2-(ethanesulfonyl)phenyl isocyanate: A precursor in the synthesis of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate.
Uniqueness
This compound is unique due to its combination of the tert-butyl carbamate and ethanesulfonyl phenyl groups, which provide distinct reactivity and stability. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
tert-butyl N-(2-ethylsulfonylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-5-19(16,17)11-9-7-6-8-10(11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFZCPYVJBQIML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734851 |
Source
|
Record name | tert-Butyl [2-(ethanesulfonyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-94-1 |
Source
|
Record name | Carbamic acid, N-[2-(ethylsulfonyl)phenyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-(ethanesulfonyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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